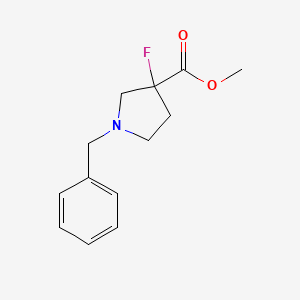

Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate

Description

Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate: is a chemical compound with the molecular formula C13H16FNO2. It is a versatile small molecule scaffold used in various chemical and pharmaceutical applications . The compound features a pyrrolidine ring substituted with a benzyl group, a fluorine atom, and a methyl ester group, making it an interesting subject for synthetic and medicinal chemistry.

Properties

IUPAC Name |

methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c1-17-12(16)13(14)7-8-15(10-13)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMVXIDFYRQQIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCN(C1)CC2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate typically begins with benzylamine and methyl acrylate.

Reaction Steps:

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Substitution: The fluorine atom in the pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products:

Oxidation: Benzaldehyde derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H16FNO2

- Molecular Weight : 235.25 g/mol

- Structural Features : The compound features a pyrrolidine ring, a benzyl group, and an ester functional group. The presence of the fluorine atom is significant for its unique chemical properties.

Chemistry

Synthetic Intermediate : Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate serves as an intermediate in the synthesis of more complex molecules. Its scaffold allows for the development of various derivatives that can be tailored for specific applications.

Catalysis : The compound acts as a ligand in catalytic reactions, enhancing the efficiency of chemical transformations. Its structural properties facilitate interactions with metal catalysts, making it valuable in synthetic organic chemistry.

Biology

Enzyme Inhibition : This compound has been identified as a potential inhibitor of specific enzymes. Its structural characteristics allow it to interact with active sites on target proteins, modulating their activity. Studies utilizing techniques such as surface plasmon resonance have demonstrated its binding affinity to various enzymes.

Case Study : Research published in a peer-reviewed journal highlighted the enzyme inhibitory effects of this compound on a specific target enzyme involved in metabolic pathways, showcasing its potential therapeutic applications in treating metabolic disorders .

Medicine

Drug Development : The compound is being explored as a scaffold for developing new pharmaceuticals, particularly in neurochemistry. Its ability to cross biological membranes due to lipophilicity makes it an attractive candidate for central nervous system-targeted therapies.

Mechanism of Action : The interaction of this compound with molecular targets involves the fluorine atom enhancing binding affinity through electronic effects. This mechanism is crucial for its potential use in drug discovery .

Industry

Material Science : In material science, this compound is used to develop new materials with specific properties such as enhanced stability and reactivity. Its unique structure allows for modifications that can lead to materials suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and specificity by forming strong interactions with the target site. The benzyl group provides hydrophobic interactions, while the ester group can participate in hydrogen bonding.

Comparison with Similar Compounds

Methyl 1-benzyl-3-hydroxypyrrolidine-3-carboxylate: Similar structure but with a hydroxyl group instead of a fluorine atom.

Methyl 1-benzyl-3-chloropyrrolidine-3-carboxylate: Contains a chlorine atom instead of fluorine.

Methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate: Features a methyl group instead of fluorine.

Uniqueness:

Fluorine Atom: The presence of the fluorine atom in Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate provides unique chemical properties such as increased lipophilicity and metabolic stability compared to its analogs.

Binding Affinity: The fluorine atom enhances the compound’s binding affinity to molecular targets, making it a valuable scaffold in drug design.

Biological Activity

Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate is a fluorinated pyrrolidine derivative that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This compound's unique structural features, including the presence of a fluorine atom, enhance its metabolic stability and binding affinity to biological targets, making it a candidate for further exploration in therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H14FNO2

- Molecular Weight : 235.25 g/mol

This compound features a pyrrolidine ring, a benzyl group, and a carboxylate ester, which contribute to its biological activity through various interactions with enzymes and receptors.

The mechanism of action for this compound primarily involves its interaction with specific enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity through electronic and steric effects. It may exert its effects by binding to active sites or allosteric sites on target proteins, modulating their activity, which is crucial for therapeutic applications in drug discovery.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor. Its ability to inhibit specific enzymes suggests potential therapeutic applications in various biochemical pathways. Studies have employed techniques such as surface plasmon resonance and isothermal titration calorimetry to assess the binding affinities of this compound to target proteins.

Neurochemical Applications

Due to its structural characteristics, this compound may also interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders. The presence of the benzyl group may enhance lipophilicity, allowing better penetration across biological membranes.

In Vitro Studies

In vitro assays have demonstrated the compound's capacity to inhibit certain enzyme activities. For example, studies on similar pyrrolidine derivatives have shown that modifications in their structure can lead to significant changes in their inhibitory potency against specific targets such as Dipeptidyl Peptidase IV (DPP-IV) and other relevant enzymes involved in metabolic pathways .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis has highlighted the importance of various functional groups in enhancing biological activity. The fluorine atom's presence has been associated with improved binding properties and metabolic stability, which are critical for developing effective therapeutic agents .

Comparative Analysis with Related Compounds

Future Directions and Research Needs

Further research is necessary to elucidate the specific biological activities and mechanisms of action of this compound. Investigating its interactions with various biological macromolecules will provide insights into its potential therapeutic applications. Additionally, exploring modifications to enhance its potency and selectivity could lead to the development of novel pharmacological agents.

Q & A

Q. What statistical approaches are used to analyze variability in synthetic yield across experimental replicates?

- Methodological Answer : Perform Design of Experiments (DoE) with JMP or Minitab to identify critical factors (e.g., catalyst loading, temperature). Use ANOVA to assess significance (p < 0.05) and response surface methodology (RSM) to optimize conditions. For small datasets, non-parametric tests (Mann-Whitney U) compare median yields between groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.